molecular formula C9H7NO3 B3058122 2-Methyl-6-nitro-1-benzofuran CAS No. 87977-31-9

2-Methyl-6-nitro-1-benzofuran

Cat. No. B3058122
CAS RN: 87977-31-9
M. Wt: 177.16 g/mol
InChI Key: OARGPFUERLBQDJ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1-benzofuran is a chemical compound with the molecular formula C9H7NO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Methyl-6-nitro-1-benzofuran, has been a subject of research. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitro-1-benzofuran consists of a benzofuran ring with a methyl group at the 2-position and a nitro group at the 6-position . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives, including 2-Methyl-6-nitro-1-benzofuran, have been involved in various chemical reactions. For example, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Physical And Chemical Properties Analysis

2-Methyl-6-nitro-1-benzofuran is a colorless liquid . Its molecular weight is 177.16 g/mol .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-Methyl-6-nitro-1-benzofuran, have been shown to possess strong anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Properties

Benzofuran compounds are known for their potent antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Properties

Benzofuran compounds exhibit strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Properties

Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .

Anti-Cancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that 2-Methyl-6-nitro-1-benzofuran could also be explored for its potential as an anticancer agent.

Synthesis of Complex Benzofuran Derivatives

2-Methyl-6-nitro-1-benzofuran could be used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Pharmaceutical Applications

Benzofuran compounds are the main source of some drugs and clinical drug candidates . They have been widely used in antiarrhythmic, dermatological, and anticancer therapy .

Natural Medicines and Synthetic Chemical Raw Materials

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . This suggests that 2-Methyl-6-nitro-1-benzofuran could have potential applications in these areas.

Future Directions

Benzofuran derivatives, including 2-Methyl-6-nitro-1-benzofuran, have attracted attention due to their diverse pharmacological activities and potential applications as drugs . Future research may focus on exploring their therapeutic potentials and developing new synthesis methods .

properties

IUPAC Name

2-methyl-6-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARGPFUERLBQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524448
Record name 2-Methyl-6-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87977-31-9
Record name 2-Methyl-6-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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